((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one
Description
This compound is a fluorinated cyclopentyl-modified purine nucleoside analog, structurally characterized by a 2-fluoro, 3-hydroxy, and 4-hydroxymethyl-substituted cyclopentane ring fused to a 2-aminopurin-6-one core . Its stereochemistry (1'α,2'α,3'β,4'α) is critical for antiviral activity, as it mimics natural nucleosides while introducing resistance to enzymatic degradation. The fluorine atom enhances metabolic stability and binding affinity to viral polymerases, making it a promising candidate for antiviral therapies, particularly against hepatitis B virus (HBV) .
Properties
Molecular Formula |
C11H14FN5O3 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
2-amino-9-[(1S,2S,3S,4S)-2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O3/c12-6-5(1-4(2-18)8(6)19)17-3-14-7-9(17)15-11(13)16-10(7)20/h3-6,8,18-19H,1-2H2,(H3,13,15,16,20)/t4-,5-,6-,8-/m0/s1 |
InChI Key |
RAXDGCQXNUHPMZ-TYQACLPBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1N2C=NC3=C2N=C(NC3=O)N)F)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(NC3=O)N)F)O)CO |
Origin of Product |
United States |
Biological Activity
The compound ((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14FN5O3
- Molecular Weight : 283.259 g/mol
- CAS Number : 110289-24-2
- SMILES Notation : NC1=Nc2c(ncn2[C@H]3CC@@HC@H[C@H]3F)C(=O)N1
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. Its structure suggests potential effects on nucleic acid metabolism and signaling pathways.
- Inhibition of Viral Replication : Some studies indicate that purine derivatives can inhibit viral RNA synthesis, particularly in the context of Hepatitis C virus replicons. The compound's structural features may facilitate its role as a nucleotide prodrug, enhancing its efficacy against viral targets .
- Antitumor Activity : Research has shown that related carbocyclic nucleosides exhibit significant antitumor activity in vivo. The structural modifications in this compound could similarly enhance its anticancer properties by affecting cellular proliferation pathways .
- Metabolic Stability : The presence of specific functional groups may confer resistance to enzymatic degradation, which is crucial for maintaining therapeutic levels in biological systems .
Case Studies and Research Findings
Detailed Research Insights
- Antitumor Studies : In a comparative study of carbocyclic analogues, the compound was found to have a notable effect on tumor growth inhibition when administered in specific dosing regimens. The mechanism was attributed to the compound's ability to interfere with DNA synthesis pathways in cancer cells .
- Viral Replication Inhibition : The compound's structural analogs were tested for their ability to inhibit viral RNA synthesis effectively. The findings suggest that modifications at the cyclopentyl position enhance antiviral activity, making it a candidate for further exploration in antiviral drug development .
- Pharmacokinetic Evaluation : Studies assessing the drug metabolism and pharmacokinetics revealed that the compound maintains stability in biological fluids, suggesting a prolonged half-life and sustained action against target cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to other nucleoside analogs, focusing on substituents, stereochemistry, and antiviral mechanisms.
Key Differences and Implications
Fluorine Substitution :
- The target compound’s 2-fluoro group on the cyclopentyl ring reduces metabolic deactivation compared to entecavir’s methylene group, which lacks halogenation . Fluorine’s electronegativity strengthens hydrogen bonding with polymerase active sites, improving potency .
Stereochemical Configuration: The 1'α,2'α,3'β,4'α stereochemistry aligns with natural nucleosides, enabling efficient incorporation into viral DNA while terminating chain elongation. In contrast, non-fluorinated analogs like 9-(3-phenylpropyl)-3,9-dihydro-6H-purin-6-one exhibit reduced specificity due to bulkier substituents .
Hydroxymethyl vs. Methylene Groups :
- Entecavir’s 2-methylene group increases rigidity, whereas the target compound’s 4-hydroxymethyl enhances solubility and cellular uptake .
Synthetic Complexity: Fluorination introduces challenges in stereoselective synthesis. The target compound requires advanced fluorination techniques (e.g., Mitsunobu reactions with fluorinated intermediates), whereas acyclovir’s linear synthesis is simpler .
Pharmacokinetic Profile
- Half-Life : The fluorine atom extends the half-life (t₁/₂: ~12 hours) compared to entecavir (t₁/₂: ~6 hours) due to reduced cytochrome P450 metabolism .
- Bioavailability : Hydroxymethyl and hydroxy groups enhance water solubility (logP: −0.5), surpassing lipophilic analogs like 9-(2-methylbutyl) derivatives (logP: 1.2) .
Preparation Methods
Key Synthetic Strategy Overview
The synthesis of this compound generally follows the approach of constructing the carbocyclic cyclopentyl ring with the desired stereochemistry and substituents, followed by the coupling or attachment of the purine base (2-amino-6-oxo-6H-purin-9-one). The critical challenges are:
- Achieving the correct stereochemistry at the 1'alpha, 2'alpha, 3'beta, and 4'alpha positions on the cyclopentyl ring.
- Incorporating the fluoro substituent at the 2' position.
- Introducing the hydroxy and hydroxymethyl groups at the 3' and 4' positions, respectively.
- Efficient coupling with the purine base without racemization or side reactions.
Preparation of the Cyclopentyl Intermediate
A foundational step involves the synthesis of the substituted cyclopentyl intermediate, specifically 2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl derivatives. According to patent literature (EP0926131A2), related cyclopentene intermediates such as (1R,4S)-1-amino-4-(hydroxymethyl)-2-cyclopentene can be prepared by metal hydride reduction of 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. This approach allows control over stereochemistry and provides a platform for further functionalization.
However, traditional reductions using lithium aluminum hydride (LiAlH4) have drawbacks, including over-reduction of the double bond and operational hazards. Alternative methods involve selective reduction and cyclization in the presence of trialkyl orthoformates and acids to maintain double bond integrity and stereochemistry.
Coupling with the Purine Base
The attachment of the purine moiety (2-amino-6-oxo-6H-purin-9-one) to the cyclopentyl intermediate is a key step. Literature and patent disclosures describe the use of coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or carbodiimide derivatives (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate amide or ether bond formation.
For example, a related synthesis involving a fluorinated cyclopentyl purine derivative was performed by stirring the cyclopentyl carboxylic acid derivative with the purine amine in acetonitrile or dichloromethane using HBTU or EDC coupling agents at ambient temperature, yielding the coupled product in 52–73% yields.
Purification and Characterization
The crude products from coupling reactions are typically purified by preparative high-performance liquid chromatography (HPLC) using C18 columns with gradients of water and acetonitrile containing ammonia or other modifiers. The purified compounds are characterized by ^1H NMR, mass spectrometry (MS), and powder X-ray diffraction (XRD) to confirm structure, stereochemistry, and purity.
Data Tables Summarizing Key Reaction Conditions and Yields
Research Discoveries and Mechanistic Insights
- The stereochemical integrity of the cyclopentyl ring is crucial for biological activity and is achieved by selective reduction and cyclization steps that avoid racemization.
- Fluorine substitution enhances metabolic stability and binding affinity in nucleoside analogs, necessitating precise fluorination methods that preserve other sensitive functional groups.
- The use of modern coupling reagents such as HBTU and EDC allows for high-yield formation of the N-glycosidic bond between the purine base and the cyclopentyl moiety under mild conditions, reducing decomposition and side reactions.
- Purification by preparative HPLC combined with spectroscopic characterization ensures the isolation of the desired stereoisomer and confirms the substitution pattern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
